
9-Chloro-9-phenyl-9-silafluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-phenyl-9-silafluorene is a chemical compound with the molecular formula C18H13ClSi. It is a derivative of silafluorene, where a chlorine atom and a phenyl group are attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-phenyl-9-silafluorene typically involves the reaction of 9-silafluorene with chlorinating agents. One common method is the reaction of 9-silafluorene with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-9-phenyl-9-silafluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form siloxanes or reduction to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include 9-alkoxy-9-phenyl-9-silafluorene, 9-amino-9-phenyl-9-silafluorene, etc.
Oxidation: Products include siloxanes.
Reduction: Products include silanes.
Scientific Research Applications
9-Chloro-9-phenyl-9-silafluorene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers and other materials to enhance their thermal and photophysical properties.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 9-Chloro-9-phenyl-9-silafluorene involves its ability to participate in various chemical reactions due to the presence of the reactive chlorine atom and the phenyl group. The compound can interact with different molecular targets, including nucleophiles and electrophiles, through substitution and addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
9-Borafluorene: Contains boron instead of silicon and exhibits different reactivity and electronic properties.
9-Germafluorene: Contains germanium instead of silicon and has similar structural properties but different chemical reactivity.
9-Stannafluorene: Contains tin instead of silicon and is used in different applications due to its unique properties.
Uniqueness of 9-Chloro-9-phenyl-9-silafluorene:
Structural Properties: The presence of silicon imparts unique electronic and photophysical properties to the compound.
Properties
IUPAC Name |
5-chloro-5-phenylbenzo[b][1]benzosilole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClSi/c19-20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKRECYPYHTVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
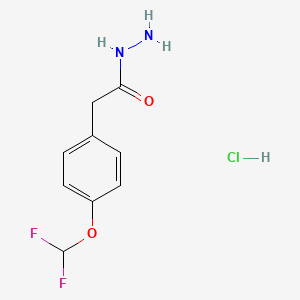

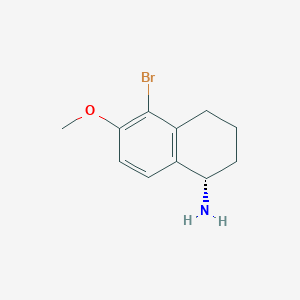
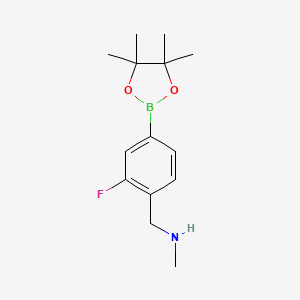
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)

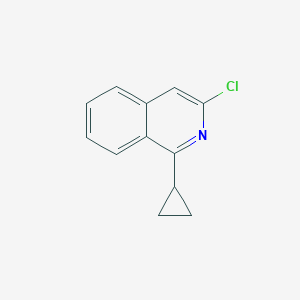
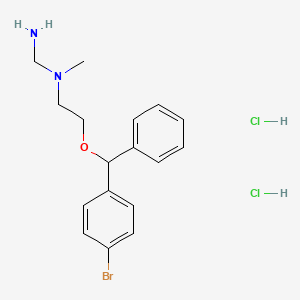
![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
